molecular formula C16H22O B1327752 Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone CAS No. 898779-99-2

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone

Cat. No. B1327752
M. Wt: 230.34 g/mol
InChI Key: GBEFSEYOBFGUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22O . It has a molecular weight of 230.34 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone consists of a cyclopentyl group (a five-membered ring), a 3,4-dimethylphenyl group (a phenyl ring with two methyl groups at the 3rd and 4th positions), and an ethyl group (a two-carbon chain). These groups are connected by single bonds, and the ethyl group contains a carbonyl functional group (C=O), which classifies the compound as a ketone .


Physical And Chemical Properties Analysis

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone has a molecular weight of 230.34 g/mol . It has a density of 1.002 g/cm3 and a boiling point of 348.2°C at 760 mmHg . The compound has a topological polar surface area of 17.1 Ų, a heavy atom count of 17, and a complexity of 242 .

Scientific Research Applications

Chiral Organopalladium-Amine Complexes

A study by Li et al. (2003) discussed the design and synthesis of a chiral auxiliary from 1-acetyl-2,5-dimethylbenzene, which led to the development of cyclopalladated dimeric complexes. These complexes showed significant stereoselectivity in asymmetric cycloaddition reactions, highlighting their potential in chiral synthesis and catalysis Li, Yongxin, et al. (2003).

Asymmetric Transfer Hydrogenation of Ketones

Magubane et al. (2017) explored the catalytic activity of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes in the asymmetric transfer hydrogenation of ketones. This research emphasizes the role of metal complexes in facilitating the reduction of ketones, a critical reaction in organic synthesis Magubane, Makhosazane N., et al. (2017).

Synthesis of Functionalized 4H-Cyclopentadithiophenes

Van Mierloo et al. (2010) developed a three-step synthetic approach to access both symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes. This method provides a broad range of functionalized compounds, useful in material science and organic electronics Van Mierloo, S., et al. (2010).

Copolymers of 3,5-Dimethylphenyl Methacrylate

Research by Vijayanand et al. (2002) focused on the synthesis and characterization of copolymers made from 3,5-dimethylphenyl methacrylate and methyl methacrylate. These studies are crucial for understanding polymer properties and their potential applications in various industries Vijayanand, P., et al. (2002).

properties

IUPAC Name

1-cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12-7-8-14(11-13(12)2)9-10-16(17)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEFSEYOBFGUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644873
Record name 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone

CAS RN

898779-99-2
Record name 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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